molecular formula C10H12BrNO B8759554 2-Bromo-3-[(3-methylbut-2-EN-1-YL)oxy]pyridine CAS No. 104886-37-5

2-Bromo-3-[(3-methylbut-2-EN-1-YL)oxy]pyridine

Cat. No. B8759554
CAS RN: 104886-37-5
M. Wt: 242.11 g/mol
InChI Key: RUCOHYCJKCBGOC-UHFFFAOYSA-N
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Description

2-Bromo-3-[(3-methylbut-2-EN-1-YL)oxy]pyridine is a useful research compound. Its molecular formula is C10H12BrNO and its molecular weight is 242.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3-[(3-methylbut-2-EN-1-YL)oxy]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-[(3-methylbut-2-EN-1-YL)oxy]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

104886-37-5

Product Name

2-Bromo-3-[(3-methylbut-2-EN-1-YL)oxy]pyridine

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

2-bromo-3-(3-methylbut-2-enoxy)pyridine

InChI

InChI=1S/C10H12BrNO/c1-8(2)5-7-13-9-4-3-6-12-10(9)11/h3-6H,7H2,1-2H3

InChI Key

RUCOHYCJKCBGOC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=C(N=CC=C1)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (160 mg) was dissolved in dimethylformamide (5 ml) and 2-bromo-3-pyridinol (500 mg) dissolved in dimethylformamide is slowly added dropwise. Then, 1-chloro-3-methyl-2-butene (0.63 ml) was added to the solution and reacted for 5 hours at room temperature. Water was added to the suspension to dilute and extracted with ethyl acetate to separate an organic layer. The separated organic layer was dried with anhydrous magnesium sulfate and distilled under reduced pressure. As a result, 2-bromo-3-(3-methyl-2-butenyloxy)-pyridine (600 mg, yield: 86%) was obtained as an oil phase.
Quantity
160 mg
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reactant
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5 mL
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solvent
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500 mg
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reactant
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0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.63 mL
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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reactant
Reaction Step Four

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